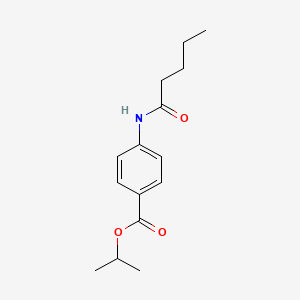![molecular formula C16H16N6O B5761905 N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTA belongs to the class of tetrazole-based compounds, which have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of DPTA is not fully understood, but it has been proposed that it acts by inhibiting various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. DPTA has been found to inhibit the activity of COX-2, a key enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and transcription. Additionally, DPTA has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DPTA has been found to exhibit various biochemical and physiological effects, depending on the dosage and duration of exposure. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. DPTA has also been found to reduce bacterial growth in vitro and in vivo by inhibiting the activity of bacterial enzymes involved in DNA replication and transcription. Furthermore, DPTA has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPTA has several advantages for lab experiments, including its high purity and yield, which make it suitable for scientific research purposes. DPTA is also relatively stable and can be stored for extended periods without significant degradation. However, DPTA has some limitations, including its solubility in water, which limits its use in aqueous-based experiments. Furthermore, DPTA has not been extensively studied for its toxicity and safety profiles, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on DPTA. Firstly, further studies are needed to elucidate the mechanism of action of DPTA in various biological systems. Secondly, studies are needed to investigate the pharmacokinetics and toxicity of DPTA in animal models and humans. Thirdly, studies are needed to explore the potential therapeutic applications of DPTA in various diseases, including cancer, inflammation, and microbial infections. Finally, studies are needed to optimize the synthesis of DPTA to yield higher purity and yield, making it more suitable for scientific research and potential clinical applications.
Conclusion:
In conclusion, DPTA is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTA has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for the development of novel therapeutics. Further studies are needed to elucidate the mechanism of action, pharmacokinetics, and toxicity of DPTA, as well as its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of DPTA involves the reaction of 2,4-dimethylphenylhydrazine with ethyl 2-chloroacetate to form the intermediate compound, which is then treated with sodium azide to form the tetrazole ring. The resulting compound is then reacted with pyridine to form DPTA. The synthesis of DPTA has been optimized to yield high purity and yield, making it suitable for scientific research purposes.
Aplicaciones Científicas De Investigación
DPTA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DPTA has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, DPTA has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(5-pyridin-4-yltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11-3-4-14(12(2)9-11)18-15(23)10-22-20-16(19-21-22)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCZWSAQOYMDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)


![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
